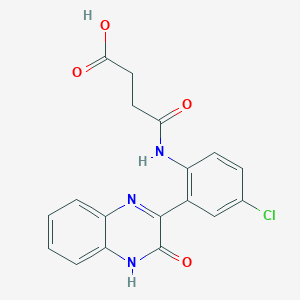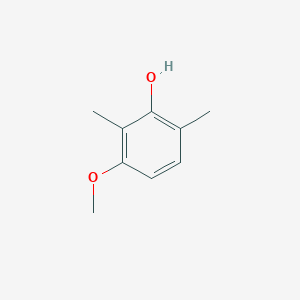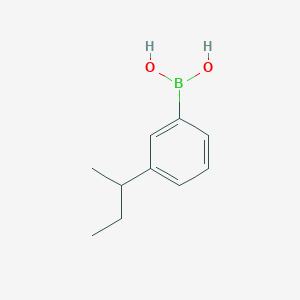
3-(4-(3-Hydroxy-3-phenylpropoxy)naphthalen-1-yl)-1-phenylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(3-Hydroxy-3-phenylpropoxy)naphthalen-1-yl)-1-phenylpropan-1-one is a complex organic compound that features a naphthalene ring, a phenyl group, and a hydroxyphenylpropoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(3-Hydroxy-3-phenylpropoxy)naphthalen-1-yl)-1-phenylpropan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the naphthalene derivative: This involves the reaction of naphthalene with appropriate reagents to introduce functional groups at specific positions.
Attachment of the hydroxyphenylpropoxy group: This step involves the reaction of the naphthalene derivative with 3-hydroxy-3-phenylpropyl bromide under basic conditions to form the ether linkage.
Formation of the final product: The final step involves the reaction of the intermediate with benzaldehyde in the presence of a base to form the desired ketone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-(3-Hydroxy-3-phenylpropoxy)naphthalen-1-yl)-1-phenylpropan-1-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine (Br₂) and nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
3-(4-(3-Hydroxy-3-phenylpropoxy)naphthalen-1-yl)-1-phenylpropan-1-one has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(4-(3-Hydroxy-3-phenylpropoxy)naphthalen-1-yl)-1-phenylpropan-1-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the aromatic rings can participate in π-π interactions. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-(3-Hydroxy-3-phenylpropoxy)phenyl)-1-phenylpropan-1-one
- 3-(4-(3-Hydroxy-3-phenylpropoxy)benzyl)-1-phenylpropan-1-one
Uniqueness
3-(4-(3-Hydroxy-3-phenylpropoxy)naphthalen-1-yl)-1-phenylpropan-1-one is unique due to the presence of the naphthalene ring, which can enhance its stability and biological activity compared to similar compounds with only phenyl or benzyl groups.
Propriétés
Formule moléculaire |
C28H26O3 |
|---|---|
Poids moléculaire |
410.5 g/mol |
Nom IUPAC |
3-[4-(3-hydroxy-3-phenylpropoxy)naphthalen-1-yl]-1-phenylpropan-1-one |
InChI |
InChI=1S/C28H26O3/c29-26(22-9-3-1-4-10-22)17-15-21-16-18-28(25-14-8-7-13-24(21)25)31-20-19-27(30)23-11-5-2-6-12-23/h1-14,16,18,27,30H,15,17,19-20H2 |
Clé InChI |
YLVWGNDMSAVCAN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(CCOC2=CC=C(C3=CC=CC=C32)CCC(=O)C4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-Fluorophenyl)-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091048.png)
![N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B14091059.png)
![6-Phenyl-5-propyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-ol](/img/structure/B14091066.png)
![4-(3,4-dichlorophenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14091067.png)


![Methyl 7-chloroimidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B14091098.png)

![[10-(Hydroxymethyl)-6-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-(hydroxymethyl)prop-2-enoate](/img/structure/B14091106.png)

![5-Amino-2-[(2-butoxyacetyl)amino]-5-oxopentanoic acid](/img/structure/B14091111.png)
![7-Chloro-2-(4-methyl-1,3-thiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091118.png)
![1-[2-(4-Methoxyphenyl)-2-oxoethyl]pyridinium](/img/structure/B14091119.png)
